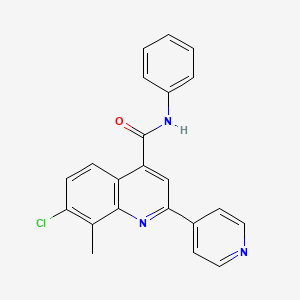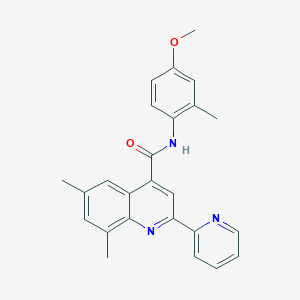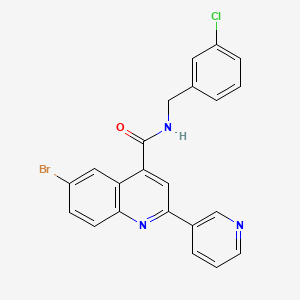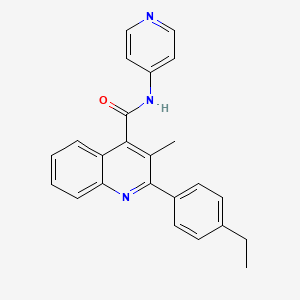
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown to be effective in the treatment of various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mécanisme D'action
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide works by inhibiting the activity of BTK, a key enzyme that is involved in the growth and survival of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases, which play a critical role in the development and function of immune cells. By blocking the activity of BTK, 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to have a potent anti-cancer effect in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress the activity of various signaling pathways involved in cancer progression. In addition, 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in cancer development and progression. However, one of the limitations of 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experimental settings. In addition, the drug has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for research on 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of the drug. Another area of interest is the investigation of the drug's efficacy in combination with other anti-cancer agents, such as chemotherapy or immune checkpoint inhibitors. Finally, further studies are needed to evaluate the safety and efficacy of 6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide in clinical trials, with the ultimate goal of developing a new treatment option for cancer patients.
Applications De Recherche Scientifique
6-chloro-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied for its anti-cancer properties. It has shown to be effective in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The drug works by inhibiting the activity of specific enzymes, such as Bruton's tyrosine kinase (BTK), which are involved in the growth and spread of cancer cells.
Propriétés
IUPAC Name |
6-chloro-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-14-5-6-18-16(9-14)17(20(25)23-12-15-4-2-8-26-15)10-19(24-18)13-3-1-7-22-11-13/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVILNQIBXXUOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504238.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504252.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504255.png)
![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504265.png)








![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504339.png)